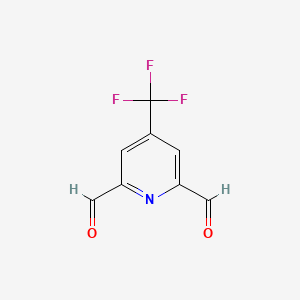
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is an organic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two aldehyde groups at the 2 and 6 positions. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde typically involves multiple steps. One common method starts with 2,6-pyridinedicarboxylic acid, which undergoes acylation, esterification, reduction, and oxidation to yield the desired compound . The overall yield of this synthetic route is approximately 30%, and the reaction conditions are relatively mild, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance yield and reduce production costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid.
Reduction: 4-(Trifluoromethyl)pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.
作用机制
The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects .
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has an amino group instead of aldehyde groups, making it more suitable for different types of chemical reactions.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound contains two pyridine rings and is used in coordination chemistry and catalysis.
2,6-Pyridinedicarbaldehyde: Similar to 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and aldehyde groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and various applications .
属性
IUPAC Name |
4-(trifluoromethyl)pyridine-2,6-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)5-1-6(3-13)12-7(2-5)4-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHLMJXQQAVSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
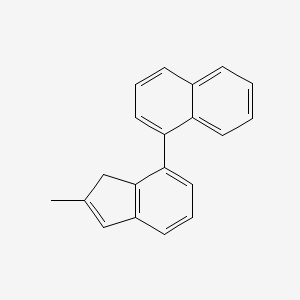
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
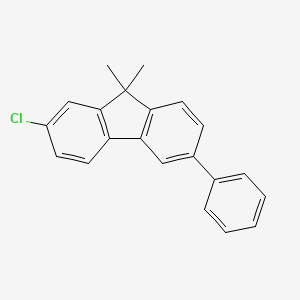
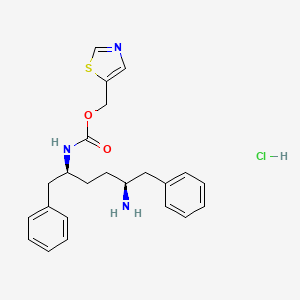
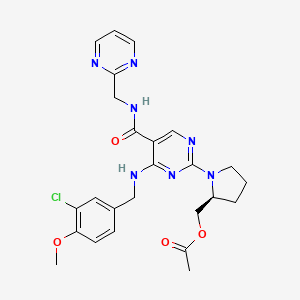
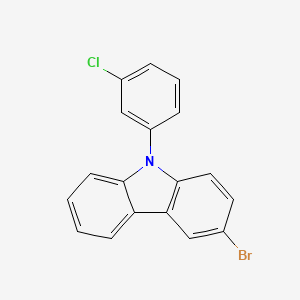
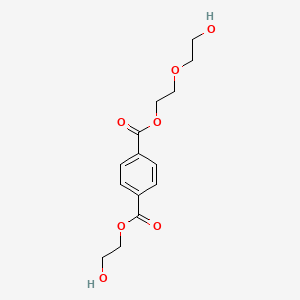
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)
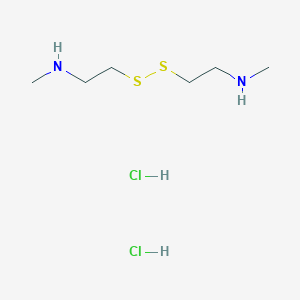
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
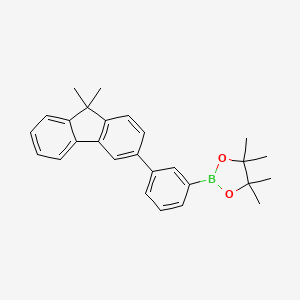
![2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8263472.png)
